molecular formula C11H10N2O2 B11826452 2-methyl-4-(3-nitrophenyl)-1H-pyrrole

2-methyl-4-(3-nitrophenyl)-1H-pyrrole

Cat. No.: B11826452
M. Wt: 202.21 g/mol
InChI Key: OZZVRAPZATVXPV-UHFFFAOYSA-N
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Description

The Pyrrole (B145914) Scaffold as a Central Motif in Organic and Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.govwikipedia.org This scaffold is a key structural component in a multitude of biologically significant molecules, including heme, chlorophyll, and vitamin B12, which are essential for life. nih.govwikipedia.org The inherent electronic properties of the pyrrole ring allow for diverse chemical modifications, making it a versatile building block in the synthesis of complex molecules. epa.govthieme-connect.com In medicinal chemistry, the pyrrole nucleus is considered a "privileged structure" due to its prevalence in numerous approved drugs with a wide range of therapeutic applications, such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. taylorandfrancis.comrsc.orgrsc.org The ability of the pyrrole scaffold to engage in various biological interactions has driven extensive research into the synthesis and functionalization of its derivatives. rsc.orgmdpi.com

Research Context of Substituted Pyrroles, with Emphasis on Nitrophenyl Derivatives

The strategic placement of substituents on the pyrrole ring is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. mdpi.com Nitrophenyl-substituted pyrroles, in particular, have garnered significant attention in chemical research. The strong electron-withdrawing nature of the nitro group can profoundly influence the electronic distribution within the pyrrole ring, affecting its reactivity and potential as a pharmacophore. nih.gov For instance, the presence of a nitrophenyl group can enhance the reactivity of the pyrrole in certain chemical transformations and is a feature in compounds with demonstrated biological activities. Research has explored the synthesis of various nitrophenyl-substituted pyrroles, investigating their structural characteristics and potential applications. nih.govrsc.org For example, studies have shown that nitrophenyl derivatives of pyrrole-2,5-diamides can exhibit interesting anion binding properties and colorimetric changes upon deprotonation. nih.govrsc.org Furthermore, compounds like N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) have been investigated for their potential to interact with biological targets such as enzymes. mdpi.comnih.gov

Current Academic Challenges and Research Gaps in Pyrrole Compound Studies

Despite over a century of research since the pioneering work of Paal and Knorr, the synthesis of highly functionalized pyrroles remains a significant challenge. epa.govthieme-connect.com Key hurdles include achieving high yields and controlling regioselectivity during substitution reactions. epa.govthieme-connect.com Developing efficient and general methods for the synthesis of polysubstituted pyrroles continues to be an active area of research. researchgate.net While numerous synthetic methods exist, many suffer from limitations such as harsh reaction conditions or the need for expensive catalysts. organic-chemistry.org A significant research gap lies in the development of more sustainable and atom-economical synthetic routes. Furthermore, a deeper understanding of the structure-activity relationships of substituted pyrroles is needed to guide the rational design of new compounds with specific biological functions. While the biological potential of many pyrrole derivatives has been explored, the precise molecular mechanisms of action for many of these compounds are not yet fully elucidated, representing another important frontier for future research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-methyl-4-(3-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C11H10N2O2/c1-8-5-10(7-12-8)9-3-2-4-11(6-9)13(14)15/h2-7,12H,1H3

InChI Key

OZZVRAPZATVXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4 3 Nitrophenyl 1h Pyrrole and Analogous Systems

Classical and Established Pyrrole (B145914) Synthesis Reactions

Long-standing methods for pyrrole synthesis continue to be valuable tools in organic chemistry due to their reliability and broad applicability. These reactions often serve as the foundation for the synthesis of complex pyrrole derivatives.

The Paal-Knorr condensation, first reported in the late 19th century, remains a cornerstone of pyrrole synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia. The versatility of this method allows for the synthesis of a wide array of N-substituted pyrroles by simply varying the amine reactant. For the synthesis of 2-methyl-4-(3-nitrophenyl)-1H-pyrrole, the required precursor would be a 1,4-dicarbonyl compound bearing the 3-nitrophenyl group.

The general mechanism involves the formation of a hemiaminal, followed by a series of dehydration and cyclization steps to yield the aromatic pyrrole ring. The reaction conditions are typically acidic, facilitating the dehydration steps. The choice of solvent and acid catalyst can significantly influence the reaction's efficiency.

Reactant 1Reactant 2ConditionsProduct
1,4-dicarbonyl compoundPrimary amine/ammoniaAcid catalystN-substituted pyrrole
3-(3-nitrophenyl)-1,4-pentanedioneAmmoniaAcetic acid, heatThis compound

[3+2] cycloaddition reactions represent a powerful strategy for the construction of five-membered rings, including pyrroles. In this approach, a three-atom component reacts with a two-atom component to form the heterocyclic ring. A common example involves the reaction of an azomethine ylide (the three-atom component) with an alkyne or a strained alkene (the two-atom component).

For the synthesis of pyrroles with the specific substitution pattern of this compound, a strategic selection of the reacting partners is crucial. For instance, a suitably substituted azomethine ylide could be generated in situ and trapped by an appropriate dipolarophile to construct the desired pyrrole framework. The regioselectivity of the cycloaddition is a key consideration in designing such a synthesis.

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of substituted pyrroles.

One notable example is the Van Leusen reaction, which involves the reaction of a ketone, an aldehyde, and tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction is particularly useful for the synthesis of 3,4-disubstituted pyrroles. By carefully selecting the ketone and aldehyde starting materials, one could potentially construct the this compound skeleton.

Reaction NameReactantsKey Features
Van Leusen Pyrrole SynthesisKetone, Aldehyde, TosMICForms 3,4-disubstituted pyrroles
Hantzsch Pyrrole Synthesisα-halo ketone, β-keto ester, ammonia/amineClassic MCR for pyrroles

Advanced and Green Chemistry Approaches in Pyrrole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Photocascade catalysis, which utilizes light to initiate a series of sequential reactions, has emerged as a novel and powerful tool in organic synthesis. This approach can enable the construction of complex molecular architectures from simple starting materials in a single operation. The use of visible light as a renewable energy source makes these reactions particularly attractive from a green chemistry perspective.

While specific examples for the direct synthesis of this compound using this method are not yet widely reported, the principles of photocascade catalysis could be applied. For instance, a photochemical reaction could be used to generate a key intermediate, which then undergoes a subsequent thermal or catalytic cyclization to form the pyrrole ring.

Metal-catalyzed reductive cyclizations offer a direct route to heterocyclic compounds from nitro-aromatic precursors. This strategy is particularly relevant for the synthesis of this compound, as it utilizes the nitro group as a handle for the cyclization process.

In a typical reaction, a dinitro compound is treated with a reducing agent in the presence of a metal catalyst, such as palladium or platinum. The reduction of the nitro groups to amines is followed by an intramolecular cyclization to form the pyrrole ring. This approach is highly efficient and can often be carried out under mild reaction conditions.

Starting MaterialCatalystReductantProduct
1-(3-nitrophenyl)-2-nitropropene derivativePalladium on CarbonHydrogen gasThis compound
DinitroalkeneIron powderAcetic acidSubstituted pyrrole

Tosylmethyl Isocyanide (TosMIC) Mediated Synthesis of Substituted Pyrroles

The Van Leusen pyrrole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), stands as a robust and widely employed method for constructing the pyrrole ring. nih.govorganic-chemistry.orgenamine.net This reaction proceeds via a [3+2] cycloaddition between TosMIC and a suitable Michael acceptor in the presence of a base. nih.gov The versatility of this method is demonstrated by the wide array of electron-deficient alkenes that can serve as the Michael acceptor, including those bearing ester, amide, ketone, nitro, cyano, and aryl functionalities. nih.gov

The reaction mechanism commences with the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base, generating a carbanionic intermediate. nih.govmdpi.com This nucleophile then undergoes a Michael addition to the electron-deficient alkene. Subsequent intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid, leads to the formation of the pyrrole ring. mdpi.com

A variety of bases and solvent systems can be employed for the Van Leusen reaction, with sodium hydride in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) being a common choice. mdpi.com The reaction conditions are generally mild, and the starting materials are often readily available, making this a highly practical approach for the synthesis of polysubstituted pyrroles. nih.gov

The general applicability of the Van Leusen reaction is highlighted by its use in the synthesis of diverse pyrrole derivatives. For instance, the reaction of chalcones with TosMIC provides a straightforward route to 3-aroyl-4-arylpyrroles. nih.gov This underscores the potential of this methodology for the synthesis of pyrroles with various substitution patterns.

Table 1: Examples of Michael Acceptors in Van Leusen Pyrrole Synthesis
Michael Acceptor TypeActivating Group (Z)Resulting Pyrrole SubstitutionReference
α,β-Unsaturated Ester-COOR3-Carboalkoxy-4-substituted-pyrrole nih.gov
α,β-Unsaturated Ketone (Chalcone)-COR3-Aroyl-4-aryl-pyrrole nih.gov
Nitroalkene-NO₂3-Nitro-4-substituted-pyrrole nih.gov
α,β-Unsaturated Nitrile-CN3-Cyano-4-substituted-pyrrole nih.gov
Arylalkene-Ar3-Aryl- or 3,4-Diaryl-pyrrole nih.gov

Strategies for Regioselective Functionalization of the Pyrrole Nucleus

The regioselective functionalization of a pre-existing pyrrole ring is a critical aspect of diversifying the structure and properties of pyrrole-containing compounds. In the case of a 2-methyl-4-aryl-1H-pyrrole, the pyrrole ring possesses two available positions for substitution: C3 and C5. The outcome of electrophilic substitution reactions is governed by the directing effects of the existing methyl and aryl groups.

Generally, electrophilic attack on the pyrrole ring is favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, as opposed to the two resonance structures for β-attack. stackexchange.com For a 2,4-disubstituted pyrrole, the C5 position is an α-position and is generally expected to be more reactive towards electrophiles than the C3 position, which is a β-position. The electron-donating nature of the methyl group at C2 would further activate the ring towards electrophilic attack, particularly at the C5 position.

Several classical electrophilic aromatic substitution reactions have been applied to pyrrole systems, with varying degrees of regioselectivity.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com For pyrrole itself, the reaction occurs preferentially at the 2-position. chemistrysteps.comyoutube.com In a 2,4-disubstituted pyrrole, the Vilsmeier-Haack reaction would be expected to occur at the most activated available position, which is the C5 position.

Acylation: Friedel-Crafts acylation of pyrroles can be complex and may lead to mixtures of products. The use of N-protecting groups, such as a tosyl group, can influence the regioselectivity. For instance, the acylation of N-p-toluenesulfonyl-2-phenylpyrrole can yield a mixture of the 4- and 5-acyl derivatives, with the ratio being dependent on the reaction conditions. nih.gov It has been noted that migrations of acyl groups on the pyrrole ring can occur under acidic conditions. nih.gov

Halogenation: The introduction of halogen atoms onto the pyrrole ring can be achieved using various halogenating agents. The regioselectivity is again dependent on the substituents present on the pyrrole ring. For example, a general approach to halogenated arylpyrroles has been described utilizing halogenated pyrrole precursors for cross-coupling reactions. acs.org

Nitration: The nitration of pyrroles is often challenging due to the acid-sensitivity of the pyrrole ring. The reaction of 2-pyrrolecarbonitrile with nitrating agents has been shown to produce a mixture of the 4- and 5-nitro isomers. cdnsciencepub.com The directing effect of the cyano group at the 2-position was found to be less strongly meta-directing (towards the 4-position) than in the benzene (B151609) series, indicating the strong activating effect of the pyrrole nitrogen. cdnsciencepub.com For a 2-methyl-4-aryl-1H-pyrrole, direct nitration would likely be unselective and could lead to polymerization.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on 2-methyl-4-aryl-1H-pyrrole
ReactionReagentsPredicted Major ProductRationale
Vilsmeier-Haack FormylationDMF, POCl₃5-formyl-2-methyl-4-aryl-1H-pyrrolePreferential electrophilic attack at the more activated α-position (C5). chemistrysteps.comyoutube.com
AcylationRCOCl, Lewis AcidMixture of 3- and 5-acyl derivativesBoth positions are susceptible to attack, with potential for rearrangement. nih.gov
HalogenationX₂ (e.g., Br₂, Cl₂)Likely 5-halo-2-methyl-4-aryl-1H-pyrroleAttack at the most electron-rich position (C5).
NitrationHNO₃, H₂SO₄Complex mixture, potential for polymerizationHarsh acidic conditions are generally not well-tolerated by the pyrrole ring. cdnsciencepub.com

Proposed and Reported Synthetic Pathways for this compound and its Structural Isomers/Close Analogues

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on the well-established Van Leusen pyrrole synthesis. This approach would involve the reaction of a TosMIC derivative with a suitable Michael acceptor derived from 3-nitrobenzaldehyde.

Proposed Synthetic Pathway:

A likely precursor for the synthesis of this compound via the Van Leusen methodology would be 1-(3-nitrophenyl)-1-propen-2-one. The synthesis of this intermediate could potentially be achieved through a condensation reaction. The subsequent reaction of this α,β-unsaturated ketone with TosMIC under basic conditions would then yield the target pyrrole.

An alternative and analogous approach would involve the use of a substituted TosMIC reagent, such as ethyl 2-isocyano-2-tosylacetate, reacting with a simpler Michael acceptor. However, the direct use of a precursor incorporating the 3-nitrophenyl group is more convergent.

Reported Syntheses of Analogous Systems:

The feasibility of this proposed pathway is supported by numerous reports on the synthesis of structurally related 2-methyl-4-aryl-1H-pyrroles and other 2,4-disubstituted pyrroles. For instance, a variety of 2,4-disubstituted pyrroles have been synthesized from enones through a two-step process involving cyclocondensation with aminoacetonitrile (B1212223) followed by dehydrocyanation. nih.gov Additionally, the synthesis of 3-aroyl-4-heteroarylpyrrole derivatives has been successfully accomplished using the Van Leusen method with heteroaryl chalcones as the Michael acceptor. mdpi.com

Furthermore, the synthesis of 2,4-disubstituted pyrrolidines, which can be precursors to pyrroles, has been achieved through Rh(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles and styrenes. wikipedia.org These examples demonstrate the wide applicability of modern synthetic methods to the construction of the 2,4-disubstituted pyrrole core, lending credence to the proposed synthesis of this compound.

Table 3: Proposed Synthesis of this compound
StepReactantsProposed ConditionsIntermediate/Product
13-Nitrobenzaldehyde, AcetoneAldol Condensation (e.g., NaOH, H₂O/EtOH)4-(3-Nitrophenyl)-3-buten-2-one
24-(3-Nitrophenyl)-3-buten-2-one, Tosylmethyl isocyanide (TosMIC)Base (e.g., NaH) in aprotic solvent (e.g., DMSO/THF)This compound

Advanced Spectroscopic Characterization and Structural Elucidation of Nitrophenyl Pyrroles

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for organic chemists, offering profound insights into the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-methyl-4-(3-nitrophenyl)-1H-pyrrole is predicted to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the aromaticity of both the pyrrole (B145914) and phenyl rings.

The protons on the pyrrole ring are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. The specific shifts of the H-3 and H-5 protons would be influenced by their proximity to the methyl and nitrophenyl substituents. The methyl group at the C-2 position is anticipated to produce a singlet at approximately 2.3 ppm. The protons of the 3-nitrophenyl group will also resonate in the aromatic region, likely at lower field (higher ppm values) due to the deshielding effect of the nitro group. The broad singlet for the N-H proton of the pyrrole ring is expected to appear at a variable chemical shift, typically downfield, and its exact position can be influenced by solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃~2.3Singlet
Pyrrole H-3~6.5-7.0Singlet or Doublet
Pyrrole H-5~7.0-7.5Singlet or Doublet
Nitrophenyl Protons~7.5-8.5Multiplet
N-H~8.0-10.0Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the pyrrole and nitrophenyl rings are expected to resonate in the aromatic region, typically between 100 and 150 ppm. The carbon atom attached to the nitro group (C-3' of the phenyl ring) would be significantly deshielded. The methyl carbon will appear at a much higher field, around 10-15 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
CH₃~12-15
Pyrrole C-2~125-130
Pyrrole C-3~110-115
Pyrrole C-4~120-125
Pyrrole C-5~115-120
Nitrophenyl Carbons~120-150

Advanced NMR Techniques for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the connectivity between them, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity of protons within the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity between the pyrrole ring, the methyl group, and the nitrophenyl group. For example, a correlation between the methyl protons and the C-2 carbon of the pyrrole ring would confirm the position of the methyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and NO₂ functional groups. The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The characteristic and strong asymmetric and symmetric stretching vibrations of the nitro group are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Predicted FT-IR Vibrational Frequencies for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Pyrrole)3200-3500Medium-Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch (CH₃)2850-2960Medium
NO₂ Asymmetric Stretch~1530Strong
C=C Stretch (Aromatic)1400-1600Medium-Strong
NO₂ Symmetric Stretch~1350Strong

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique pivotal in the structural elucidation of organic compounds. It provides two critical pieces of information: the precise molecular weight and the fragmentation pattern of a molecule. This data allows for the confirmation of the molecular formula and offers deep insights into the compound's structure. For nitrophenyl pyrrole derivatives, such as this compound, mass spectrometry is indispensable for verifying its synthesis and characterizing its structure. The technique bombards the molecule with energy, typically high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. uni-saarland.de These fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. whitman.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the elemental composition of a molecule. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different chemical formulas. uni-saarland.de

For this compound, the molecular formula is C₁₁H₁₀N₂O₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the exact mass of the molecular ion. nih.gov The experimentally determined mass is then compared to the theoretically calculated mass. A close match between these values, usually within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. For instance, research on similar structures like (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate has successfully used ESI-MS to find an exact mass of 248.07876, which closely matched the calculated mass of 248.07971 for its formula, C₁₂H₁₂N₂O₄. nih.gov

Table 1: HRMS Data for this compound

Molecular FormulaSpeciesCalculated Exact Mass (Da)Expected Measured Mass (Da)Mass Difference (ppm)
C₁₁H₁₀N₂O₂[M+H]⁺203.08150~203.0815< 5

This high level of accuracy is crucial for differentiating between potential isomers or compounds with very similar molecular weights, thereby providing a high degree of confidence in the assigned structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds like substituted pyrroles. In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase, with each compound exiting the column at a specific time, known as the retention time. nist.gov

Upon exiting the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The high energy of EI (usually 70 eV) causes the molecular ion to undergo extensive and reproducible fragmentation. researchgate.net The resulting fragmentation pattern provides detailed structural information.

The fragmentation of this compound is influenced by its constituent parts: the 2-methylpyrrole ring and the 3-nitrophenyl substituent. The fragmentation pathways of substituted pyrroles are significantly affected by the nature of the substituents on the pyrrole ring. nih.gov For nitrophenyl-containing compounds, characteristic losses of the nitro group (NO₂) and nitric oxide (NO) are common. nih.gov

The expected fragmentation pattern for this compound would likely involve:

The Molecular Ion Peak [M]⁺ : This peak, corresponding to the intact ionized molecule, would confirm the molecular weight.

Loss of the Nitro Group : A prominent fragment resulting from the loss of NO₂ (46 Da) from the molecular ion.

Loss of Nitric Oxide : A fragment arising from the loss of NO (30 Da), often followed by the loss of a carbonyl group (CO).

Cleavage of the C-N Bond : Fragmentation at the bond connecting the phenyl and pyrrole rings.

Pyrrole Ring Fragmentation : Cleavage of the pyrrole ring itself, leading to smaller fragments characteristic of substituted pyrroles. researchgate.net The presence of the methyl group at the 2-position influences how the ring breaks apart. nih.gov

Table 2: Proposed GC-MS Fragmentation Data for this compound

m/zProposed Fragment IonPossible Origin
202[C₁₁H₁₀N₂O₂]⁺Molecular Ion (M⁺)
156[M - NO₂]⁺Loss of nitro group
172[M - NO]⁺Loss of nitric oxide
128[M - NO₂ - C₂H₂]⁺Loss of NO₂ followed by loss of acetylene (B1199291) from pyrrole ring
81[C₅H₇N]⁺2-methyl-1H-pyrrole cation from cleavage of C-C bond between rings
122[C₆H₄NO₂]⁺Nitrophenyl cation from cleavage of C-C bond between rings

By analyzing the retention time and the unique fragmentation pattern, GC-MS provides a comprehensive characterization of this compound, confirming its identity and providing strong evidence for its specific isomeric structure.

Theoretical and Computational Chemistry Studies on 2 Methyl 4 3 Nitrophenyl 1h Pyrrole

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. These methods allow for the prediction of molecular geometries, energies, and various spectroscopic parameters, providing insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 2-methyl-4-(3-nitrophenyl)-1H-pyrrole, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed. This process would yield the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The resulting total energy is a key indicator of the molecule's thermodynamic stability.

A hypothetical geometry optimization of this compound would likely reveal a non-planar structure, with a significant dihedral angle between the pyrrole (B145914) and nitrophenyl rings due to steric hindrance. The planarity of the individual rings, however, would largely be maintained.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

ParameterPredicted Value
C-C (pyrrole ring)~1.38 - 1.42 Å
C-N (pyrrole ring)~1.37 Å
C-C (phenyl ring)~1.39 Å
C-N (nitro group)~1.48 Å
N-O (nitro group)~1.22 Å
Dihedral Angle (Pyrrole-Phenyl)Expected to be > 20°

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental NMR signals.

For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms. For instance, the protons on the pyrrole and phenyl rings would have distinct chemical shifts influenced by the electron-withdrawing nitro group and the methyl substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrole-H6.5 - 7.5-
Phenyl-H7.5 - 8.5-
Methyl-H~2.3-
Pyrrole-C-110 - 130
Phenyl-C-120 - 150
Methyl-C-~15

Conformational Analysis and Stability Studies

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, the primary focus of a conformational analysis would be the rotation around the C-C bond connecting the pyrrole and nitrophenyl rings. By systematically varying the dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This analysis would reveal the most stable rotational isomer and the energy required for interconversion between different conformers. The stability of conformers is often evaluated through fully relaxed potential energy scans.

Analysis of Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. Computational methods provide powerful tools to visualize and quantify electronic properties, thereby predicting how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO would likely be localized on the electron-rich pyrrole ring, while the LUMO would be concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group. The energy of the HOMO, LUMO, and the resulting gap would be quantified through DFT calculations.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)Implication
HOMO Energy-6.0 to -7.0Nucleophilicity of the molecule
LUMO Energy-2.0 to -3.0Electrophilicity of the molecule
HOMO-LUMO Gap3.0 to 5.0Chemical stability and reactivity

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a high negative potential around the oxygen atoms of the nitro group and a region of positive potential around the hydrogen atoms of the pyrrole N-H group. This indicates that the nitro group is a likely site for nucleophilic interaction, while the pyrrole nitrogen and its attached proton could participate in hydrogen bonding. Mulliken charge analysis is another method used to quantify the partial charge on each atom in the molecule, providing further insight into its electronic distribution.

Reactivity Descriptors for Electrophilic and Nucleophilic Sites

In the realm of computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of molecules. For this compound, these descriptors help in identifying the regions most susceptible to electrophilic and nucleophilic attack, providing insights into its potential reactions.

The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org It helps in pinpointing the most reactive sites. For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function, f+(r), is considered. This function highlights regions where an additional electron can be accommodated. Conversely, for a nucleophilic attack (reaction with an electrophile), the f-(r) function is used, which points to the regions from where an electron is most easily removed.

The condensed Fukui functions, which provide values for individual atoms, are particularly useful. For this compound, the electron-withdrawing nature of the nitro group (-NO2) and the electronic properties of the pyrrole ring and the methyl group influence the reactivity. The nitro group strongly deactivates the phenyl ring towards electrophilic substitution, particularly at the ortho and para positions relative to its own position. This effect is due to its strong -M (mesomeric) and -I (inductive) effects.

The pyrrole ring, being an electron-rich aromatic system, is generally susceptible to electrophilic attack. However, the presence of the 3-nitrophenyl substituent significantly modulates this reactivity. Computational studies on similar substituted pyrroles have shown that the nitrogen atom and the carbon atoms of the pyrrole ring are potential sites for electrophilic attack. nih.gov

A hypothetical condensed Fukui function analysis for this compound is presented below. The values are illustrative and based on general principles of electronic effects in such aromatic systems.

Interactive Table 1: Hypothetical Condensed Fukui Function Values for this compound

Atom/Regionf+(r) (Electrophilic Attack)f-(r) (Nucleophilic Attack)Interpretation
Pyrrole N-H0.080.12Potential for both electrophilic and nucleophilic interaction, with a slight preference for nucleophilic attack on the acidic proton.
Pyrrole C2 (with methyl)0.150.05A primary site for electrophilic attack due to the electron-donating methyl group.
Pyrrole C30.090.08Moderate reactivity towards both electrophiles and nucleophiles.
Pyrrole C4 (with nitrophenyl)0.040.18A likely site for nucleophilic attack, influenced by the electron-withdrawing nitrophenyl group.
Pyrrole C50.180.06A significant site for electrophilic attack, characteristic of the pyrrole ring's reactivity.
Nitrophenyl C1'0.030.15Susceptible to nucleophilic attack due to the connection to the pyrrole and the influence of the nitro group.
Nitrophenyl C3' (with nitro)0.010.25A prime target for nucleophilic attack due to the strong electron-withdrawing nitro group.
Nitro Group (N)0.220.02The nitrogen atom of the nitro group is a strong electrophilic center.
Nitro Group (O)0.190.03The oxygen atoms of the nitro group are also highly electrophilic.

It is important to note that for nitroaromatic compounds, the interpretation of Fukui functions can be complex, and sometimes counter-intuitive results, such as negative Fukui function values, can be obtained, which are often related to nodes in the molecular orbitals. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Stability

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds.

Key insights that could be gained from MD simulations of this compound include:

Hydrogen Bonding: The N-H group of the pyrrole ring and the oxygen atoms of the nitro group can act as hydrogen bond donors and acceptors, respectively. MD simulations can quantify the formation and lifetime of intramolecular and intermolecular hydrogen bonds with solvent molecules. nih.govacs.org

Solvation and Stability: The simulation would show how the molecule is solvated and how the solvent molecules arrange themselves around the hydrophobic (phenyl and methyl groups) and hydrophilic (nitro and N-H groups) parts of the molecule. This provides information about its solubility and stability in an aqueous environment. nih.gov

Structural Stability: By analyzing the root-mean-square deviation (RMSD) of the atomic positions over time, the structural stability of the molecule can be assessed. A stable conformation would exhibit small fluctuations in its RMSD.

The results of MD simulations are crucial for understanding how this compound might behave in a biological system, providing a dynamic context to the static picture obtained from other computational methods.

In Silico Modeling of Biological Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. mdpi.comnih.govplos.orgacs.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often expressed as a binding energy or a docking score. bio-conferences.org Lower binding energies generally indicate a more stable protein-ligand complex and potentially higher inhibitory activity. mdpi.com

For this compound, molecular docking studies could be performed against various protein targets to predict its potential biological activity. The choice of target would depend on the therapeutic area of interest. For instance, pyrrole derivatives have been investigated as inhibitors of various kinases and other enzymes. mdpi.com

The predicted binding affinity is calculated based on a scoring function that takes into account various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

Interactive Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

ParameterValueUnitInterpretation
Binding Energy-8.5kcal/molA strong predicted binding affinity, suggesting potential inhibitory activity.
Inhibition Constant (Ki) (predicted)500nMA low predicted Ki value, indicating potent inhibition.
Number of Hydrogen Bonds3-Significant hydrogen bonding contributes to the stability of the complex.
Key Interacting ResiduesMet793, Leu777, Cys797-These residues in the kinase's active site are crucial for binding.

It is important to emphasize that these predicted values are theoretical and require experimental validation through in vitro assays. nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, which allows for the identification of the binding site and the specific interactions that stabilize the complex.

For this compound docked into a hypothetical kinase active site, the following key interactions might be observed:

Hydrogen Bonds: The N-H group of the pyrrole ring could form a hydrogen bond with the backbone carbonyl of a key residue in the hinge region of the kinase, a common interaction for kinase inhibitors. The oxygen atoms of the nitro group might also form hydrogen bonds with donor residues in the binding pocket.

Hydrophobic Interactions: The methyl group and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues in the active site, such as leucine, valine, and alanine.

Pi-Pi Stacking: The aromatic pyrrole and nitrophenyl rings could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine in the binding pocket.

Understanding these key interactions is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. By identifying which parts of the molecule are essential for binding, medicinal chemists can make targeted modifications to improve its pharmacological properties.

In Vitro Biological Activity and Structure Activity Relationship Sar Investigations of 2 Methyl 4 3 Nitrophenyl 1h Pyrrole Analogues

General Biological Importance of Pyrrole-Containing Compounds in Academic Research

The pyrrole (B145914) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.govrsc.org This fundamental scaffold is prevalent in a vast array of natural products, including heme, chlorophyll, and vitamin B12, which are essential for various biological functions. researchgate.net In academic and pharmaceutical research, synthetic pyrrole derivatives are extensively explored due to their wide spectrum of pharmacological activities. nih.govtaylorandfrancis.com The versatility of the pyrrole nucleus allows for diverse chemical modifications, enabling the development of compounds with targeted biological effects. rsc.org

Pyrrole-containing compounds are recognized for their potential as antibacterial, antifungal, antiviral, and anticancer agents. nih.govtaylorandfrancis.com The ability to substitute various functional groups onto the pyrrole ring system has led to the creation of potent and selective molecules. rsc.org Many commercially available drugs incorporate the pyrrole motif, highlighting its significance in developing treatments for a range of diseases, from bacterial infections to cancer. nih.govrsc.org Researchers continue to investigate pyrrole analogues to uncover novel therapeutic agents, focusing on their structure-activity relationships (SAR) to optimize potency and selectivity towards specific biological targets. nih.govrsc.org

In Vitro Antimicrobial Activity of Nitrophenyl Pyrrole Derivatives

The introduction of a nitrophenyl group to the pyrrole scaffold is a strategic approach in medicinal chemistry to enhance antimicrobial properties. The nitro group, being a strong electron-withdrawing moiety, can significantly influence the electronic properties of the molecule, often leading to improved biological activity. mdpi.comresearchgate.net

Nitrophenyl pyrrole derivatives have demonstrated notable in vitro efficacy against a range of pathogenic bacteria. Studies have shown that the position and number of nitro groups on the phenyl ring, as well as other substituents on the pyrrole core, play a crucial role in determining antibacterial potency. mdpi.com For instance, certain synthetic nitro-pyrrolomycins, which are structurally related to nitrophenyl pyrroles, have shown improved minimal bactericidal concentrations (MBC) against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa when compared to their non-nitrated natural counterparts. mdpi.comresearchgate.net

In one study, a series of pyrrole dicarboxamide derivatives were synthesized and tested for their antibacterial activity. The compound 3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide showed activity equivalent to the standard drug Ciprofloxacin against E. coli and S. aureus at a concentration of 100 μg/mL. scielo.org.mx Another study highlighted that pyrrole derivatives containing a nitrophenyl group were highly active against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) value of 3.125 μg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Nitrophenyl Pyrrole Analogues

Compound/AnalogueBacterial StrainActivity MeasurementResultReference
3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamideEscherichia coliZone of Inhibition18 mm at 100 µg/mL researchgate.net
3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamideStaphylococcus aureusZone of Inhibition17 mm at 100 µg/mL researchgate.net
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126)Mycobacterium tuberculosis H37RvMIC3.125 µg/mL nih.gov
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvMIC0.7 µg/mL nih.gov

Similar to their antibacterial effects, nitrophenyl pyrrole derivatives have also been evaluated for their antifungal potential. The presence of the nitro group is often associated with significant activity against fungal pathogens like Aspergillus niger and Candida albicans. scielo.org.mx Research has shown that the specific substitution pattern on the pyrrole and phenyl rings is critical for antifungal efficacy. For example, in a series of pyrrole derivatives, a compound featuring a 4-nitrophenyl group demonstrated potent antifungal activity. scielo.org.mxresearchgate.net

Table 2: In Vitro Antifungal Activity of a Nitrophenyl Pyrrole Analogue

Compound/AnalogueFungal StrainActivity MeasurementResultReference
3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamideAspergillus nigerZone of Inhibition16 mm at 100 µg/mL researchgate.net
3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamideCandida albicansZone of Inhibition15 mm at 100 µg/mL researchgate.net

The antimicrobial mechanisms of nitrophenyl pyrroles are multifaceted. One proposed mechanism is the role of these compounds as protonophores, which can disrupt the proton gradients across cellular membranes, leading to a collapse of the membrane potential and subsequent cell death. mdpi.com This action is influenced by the lipophilicity and the electronic nature of the substituents on the pyrrole ring. mdpi.com

Furthermore, specific enzyme inhibition is another key mechanism. Some pyrrole derivatives have been found to target essential bacterial enzymes. For example, certain pyrrolyl benzamides act as inhibitors of enoyl-ACP reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov Other pyrrole-based compounds are known to inhibit DNA gyrase, an enzyme vital for bacterial DNA replication, making them potential novel antituberculosis agents. nih.gov The structure-activity relationship studies indicate that substitutions on the pyrrole ring can enhance the binding affinity to these enzymatic targets. nih.govnih.gov

In Vitro Anticancer and Anti-proliferative Effects

The pyrrole scaffold is a privileged structure in the design of anticancer agents, and the addition of a nitrophenyl moiety can confer potent anti-proliferative properties. researchgate.net These compounds have been investigated for their effects on various cancer cell lines, often demonstrating significant cytotoxicity through mechanisms that interfere with fundamental cellular processes. researchgate.netnih.gov

A primary mechanism by which many pyrrole-based compounds exert their anticancer effects is through the disruption of microtubule dynamics. nih.gov Microtubules, which are polymers of tubulin, are critical components of the cytoskeleton and are essential for cell division, motility, and intracellular transport. sigmaaldrich.com Compounds that interfere with tubulin polymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.gov

Several studies have synthesized and evaluated pyrrole derivatives as tubulin polymerization inhibitors. nih.govnih.gov These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. nih.gov The anti-proliferative activity of new synthetic nitro-pyrrolomycins was tested against colon (HCT116) and breast (MCF-7) cancer cell lines. The results showed that some of the new nitro-derivatives were as active or even more active than the parent compounds in inhibiting cancer cell proliferation, while also being less toxic to normal cells. researchgate.netnih.gov The presence of the nitro group on the pyrrole ring was found to be a key determinant of this enhanced activity. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Nitro-Pyrrolomycin Analogues

CompoundCancer Cell LineActivity Measurement (IC₅₀)Result (µM)Reference
Nitro-Pyrrolomycin 5aHCT116 (Colon)IC₅₀1.8 ± 0.3 nih.gov
Nitro-Pyrrolomycin 5aMCF 7 (Breast)IC₅₀2.5 ± 0.5 nih.gov
Nitro-Pyrrolomycin 5cHCT116 (Colon)IC₅₀0.9 ± 0.2 nih.gov
Nitro-Pyrrolomycin 5cMCF 7 (Breast)IC₅₀1.5 ± 0.3 nih.gov
Nitro-Pyrrolomycin 5dHCT116 (Colon)IC₅₀1.3 ± 0.2 nih.gov
Nitro-Pyrrolomycin 5dMCF 7 (Breast)IC₅₀1.6 ± 0.2 nih.gov

Induction of Apoptosis in Cancer Cells (In Vitro)

Pyrrole derivatives have been identified as potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. While direct studies on 2-methyl-4-(3-nitrophenyl)-1H-pyrrole are not extensively documented, research on analogous compounds provides significant evidence of their pro-apoptotic capabilities. For instance, certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have demonstrated the ability to induce apoptosis. One such compound, when analyzed by flow cytometry, was found to arrest the cell cycle in the S phase and trigger apoptosis in CT-26 cancer cells. nih.gov

Similarly, novel nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, have been shown to induce a caspase-dependent apoptotic response in diffuse malignant peritoneal mesothelioma (DMPM) cells. acs.org This process is often accompanied by a reduction in the expression of anti-apoptotic proteins like survivin. acs.org Furthermore, the combined treatment of these pyrrole analogues with established chemotherapy agents such as paclitaxel (B517696) can result in a synergistic cytotoxic effect and an enhanced apoptotic response. acs.org

Other related structures, such as pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties, have also been reported to induce apoptosis. Flow cytometry data indicated that the cytotoxic activity of these compounds in cancer cells is mediated by a significant increase in the percentage of late apoptotic cells and can cause cell cycle arrest at various stages. nih.gov Western blot analysis further confirmed that these compounds trigger apoptosis through the intrinsic pathway. nih.gov Pyrrole derivatives have also been observed to induce apoptosis in malignant cells while showing different sensitivity in normal cells, highlighting a degree of selectivity. nih.gov

Structure-Activity Relationship (SAR) Analysis

Influence of the 3-Nitrophenyl Substitution on Biological Activity

The substitution pattern on the phenyl ring attached to the pyrrole core is a critical determinant of anticancer activity. In the case of 4-aryl-substituted pyrroles, the nature and position of the substituent on the phenyl ring significantly modulate their biological effects.

Studies on a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that the introduction of electron-donating groups at the 4th position of the pyrrole ring enhanced their anti-cancer activity. nih.gov Specifically, compounds with a 3,4-dimethoxy phenyl group at this position showed potent activity against a range of cancer cell lines including MGC 80-3, HCT-116, CHO, HepG2, DU145, and CT-26. nih.gov This suggests that electron-rich phenyl rings are favorable for activity in this particular scaffold.

Conversely, the presence of a nitrophenyl group, which is electron-withdrawing, has been explored in other contexts. For example, nitrophenyl derivatives have been identified as inhibitors of aldose reductase, where the nitro group plays a key role in binding to the active site of the enzyme. nih.gov In the context of dihydropyrimidines, another class of heterocyclic compounds, N3-phenyl substitution with electronegative groups at the meta and para positions, including nitro groups, was found to generally increase the cytotoxic effect. mdpi.com Specifically, for N3-phenyl substituents, the order of activity from least to most active was found to be 4-OCH₃ ≈ H ≈ 4-NO₂ < 2,6-CH₃ < 4-OH < 3-Cl < 4-Cl ≈ 3-CF₃ ≈ 4-Br. mdpi.com This indicates that while a 4-nitro substituent did not provide a strong effect in that series, other electron-withdrawing groups did enhance activity, suggesting the electronic properties of the substituent are crucial.

The following table summarizes the anticancer activity of some 4-substituted phenyl-1H-pyrrole derivatives.

Compound ID4-Phenyl SubstitutionCancer Cell LineIC50 (µM)
193,4-dimethoxyMGC 80-31.0 - 1.7
193,4-dimethoxyHCT-1161.0 - 1.7
193,4-dimethoxyCHO1.0 - 1.7
213,4-dimethoxyHepG20.5 - 0.9
213,4-dimethoxyDU1450.5 - 0.9
213,4-dimethoxyCT-260.5 - 0.9
15Not specifiedA5493.6

Role of the 2-Methyl Group in Activity Modulation

The presence and nature of substituents at the 2-position of the pyrrole ring can significantly modulate the biological activity of the molecule. In a study of new marine bacterium-derived pyrrole compounds, a metabolite identified as pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells. researchgate.net This complex structure contains a methylpropyl group, indicating that alkyl substitutions can be compatible with anticancer activity.

In a different series of pyrrolo[2,3-b]pyridines, a fluorine-substituted phenyl ring was found to be beneficial for activity, while compounds with electron-donating substituents like a methyl group showed varied effects. nih.gov The specific impact of a 2-methyl group needs to be evaluated within the context of the entire molecular scaffold, as its contribution can be influenced by other substituents on the pyrrole ring and adjacent phenyl rings.

Impact of Pyrrole N-H versus N-Substituted Forms on Activity

The substitution at the nitrogen atom of the pyrrole ring is a key factor in determining the biological activity of these compounds. The pyrrole N-H group can act as a hydrogen bond donor, which can be crucial for binding to biological targets. libretexts.org

In a series of phenylpyrroloquinolinones, a compound bearing a benzoyl group at the pyrrole nitrogen demonstrated superior antiproliferative activity compared to those with sulfonyl or carbamoyl (B1232498) moieties. nih.gov This highlights that the nature of the N-substituent is critical. In another study, N-alkylation of certain pyrrole derivatives was found to be a viable strategy for modifying their activity profile. mdpi.com

The decision to maintain the N-H or introduce a substituent depends on the specific target and the desired mode of interaction. If a hydrogen bond donation is required for binding to the active site of a target enzyme or receptor, the N-H form may be more active. Conversely, if a hydrophobic interaction is preferred, or if the substituent can establish other favorable interactions, an N-substituted analogue might be more potent. The following table illustrates the impact of N-substitution on the anticancer activity of some pyrrole derivatives.

Compound ClassN-SubstituentActivity Note
PhenylpyrroloquinolinonesBenzoylMore potent than sulfonyl or carbamoyl derivatives. nih.gov
Pyrrole DerivativesAlkyl chainsN-alkylation is a common strategy to modulate activity.
Pyrrolo[2,3-b]pyridinesMethylN-methylation is present in some of the most active compounds. acs.org

In Vitro Enzyme Inhibition Studies and Target Identification

The anticancer effects of pyrrole derivatives are often mediated by their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. Various pyrrole-based compounds have been identified as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These receptors are key players in cell proliferation and angiogenesis, respectively.

Studies have shown that certain pyrrole derivatives can bind to both EGFR and VEGFR, forming stable complexes and acting as competitive inhibitors. nih.gov In the case of nitrophenyl derivatives, they have been shown to inhibit aldose reductase by binding to key residues in the enzyme's active site. nih.gov

Furthermore, some nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as inhibitors of cyclin-dependent kinase 1 (CDK1). acs.org CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Other pyrrole-based compounds have been designed to target enzymes like anaplastic lymphoma kinase (ALK), which is a validated target in certain cancers. mdpi.com

The table below presents some of the enzyme targets of pyrrole derivatives and their inhibitors.

Pyrrole Derivative ClassEnzyme TargetInhibition Potency (IC50)
Nortopsentin analoguesCyclin-dependent kinase 1 (CDK1)Not specified
Pyrrolo[2,3-d]pyrimidinesVEGFR-211.9 nM and 13.6 nM
Nitrophenyl derivativesAldose Reductase (ALR2)Varies
Pyrrole derivatives (MI-1, D1)EGFR, VEGFRNot specified
5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneAnaplastic lymphoma kinase (ALK)Not specified

Conclusion and Future Directions in the Academic Research of 2 Methyl 4 3 Nitrophenyl 1h Pyrrole

Summary of Key Findings and Current Understanding

The pyrrole (B145914) ring is a fundamental scaffold in a vast array of biologically active compounds, both natural and synthetic. researchgate.netscispace.com The functionalization of this ring system is a key area of research in medicinal chemistry. nih.gov For the specific compound, 2-methyl-4-(3-nitrophenyl)-1H-pyrrole, the current understanding is largely extrapolated from general principles of pyrrole chemistry and studies of similarly substituted analogues.

Synthesis: The most probable and well-established method for synthesizing this compound is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edu For the target molecule, this would likely involve the reaction of 3-(3-nitrophenyl)-hexane-2,5-dione with a source of ammonia. Modifications to the classical Paal-Knorr conditions, such as the use of green catalysts and solvents, have been developed to improve efficiency and environmental friendliness. lucp.netmdpi.com Other synthetic routes to substituted pyrroles include the Knorr pyrrole synthesis, Piloty-Robinson synthesis, and various multicomponent reactions, which could potentially be adapted for this specific compound. lucp.netwikipedia.org

Structural and Chemical Properties: The structure of this compound incorporates an electron-donating methyl group and an electron-withdrawing nitrophenyl group attached to the electron-rich pyrrole ring. This combination of substituents is expected to influence the molecule's electronic properties, reactivity, and potential biological interactions. The pyrrole ring itself is aromatic, and its reactivity is often directed by the substituents present. wikipedia.org The presence of the nitro group offers a site for chemical modification, such as reduction to an amino group, which could serve as a handle for further functionalization.

Identification of Remaining Research Questions and Unexplored Areas

The academic investigation of this compound is still in its nascent stages, with numerous research questions and unexplored avenues.

Key Research Gaps:

Optimized Synthesis: While the Paal-Knorr synthesis is a likely route, the specific conditions, yield, and scalability for the synthesis of this compound have not been reported. Research into optimizing the synthetic protocol, potentially using modern catalytic methods, is a crucial first step. nih.gov

Comprehensive Biological Screening: The biological activity of this specific compound remains largely uncharacterized. A thorough screening against a wide range of biological targets is necessary to identify any potential therapeutic applications. This could include assays for anticancer, antibacterial, antifungal, and anti-inflammatory activities, which are common for pyrrole derivatives. nih.gov

Mechanism of Action Studies: Should any significant biological activity be discovered, detailed mechanistic studies would be required to understand how the molecule interacts with its biological target at a molecular level.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the methyl, nitro, and phenyl groups affect biological activity would be invaluable for the rational design of more potent and selective analogues.

Physicochemical Characterization: Detailed experimental data on the compound's physical and chemical properties, such as its melting point, boiling point, solubility, and spectral data, are needed. Currently, such information is largely absent from the public record. chemsynthesis.com

Prospects for Advanced Methodological Development and Novel Applications

The future research landscape for this compound is rich with potential, spanning from the development of novel synthetic methods to the exploration of new applications.

Advanced Methodologies:

Green Chemistry Approaches: There is significant opportunity to develop environmentally benign synthetic routes. This could involve the use of water as a solvent, biodegradable catalysts, or solvent-free reaction conditions, aligning with the principles of green chemistry. lucp.netnih.gov

Catalytic C-H Functionalization: Modern organic synthesis has seen a surge in methods for the direct functionalization of C-H bonds. Applying these techniques to the pyrrole or phenyl ring of the title compound could provide efficient pathways to novel derivatives that are difficult to access through traditional methods. nih.gov

Photocatalysis and Electrochemistry: These emerging synthetic techniques offer unique reactivity and selectivity profiles and could be employed to create new analogues of this compound under mild conditions. nih.gov

Novel Applications:

Medicinal Chemistry: Based on the activities of related compounds, a primary area of future application is in drug discovery. The compound and its derivatives could be explored as potential anticancer agents, antimicrobials, or anti-inflammatory drugs. scispace.comnih.gov The nitro group, in particular, is a feature of some antimicrobial compounds.

Materials Science: Pyrrole-based compounds are precursors to conductive polymers and have applications in materials science as dyes and corrosion inhibitors. scispace.com The specific properties imparted by the methyl and nitrophenyl substituents could lead to novel materials with unique electronic or optical characteristics.

Agrochemicals: Some pyrrole derivatives have found use as insecticides and herbicides. acs.org The toxicological profile of this compound against various pests could be investigated to assess its potential in agriculture.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-methyl-4-(3-nitrophenyl)-1H-pyrrole, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of β-enaminones with nitro-substituted aryl aldehydes. Key parameters include temperature (reflux in xylene or toluene, ~120–140°C), reaction time (25–30 hours), and catalyst choice (e.g., chloranil for dehydrogenation). Post-synthesis purification involves recrystallization from methanol or column chromatography .
  • Optimization : Monitor reaction progress via TLC, adjusting stoichiometry of reagents (e.g., 1:1.4 molar ratio of precursor to chloranil) to minimize byproducts. Yield improvements are achieved by controlled addition of base (e.g., 5% NaOH) during workup .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

  • Techniques :

  • ¹H-NMR : Look for pyrrolic NH proton resonance at δ ~10–12 ppm (disappears on deuteration). Aromatic protons from the 3-nitrophenyl group appear as multiplets at δ ~7.5–8.5 ppm, while methyl protons resonate as a singlet at δ ~2.3 ppm .
  • FT-IR : Confirm nitro group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Pyrrole ring vibrations appear at ~3100 cm⁻¹ (C–H stretching) .
    • Validation : Compare experimental data with literature values for analogous pyrroles (e.g., 1-(4-chlorophenethyl)-2,5-dimethyl-1H-pyrrole) to validate structural assignments .

Advanced Research Questions

Q. How do X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in this compound derivatives?

  • Crystallography : Single-crystal X-ray diffraction provides bond lengths (e.g., C–N: ~1.34 Å, N–O: ~1.22 Å) and dihedral angles between the pyrrole ring and nitrophenyl group, clarifying substituent orientation. For example, in (4-nitrophenyl)methyl dihydropyrrole carboxylate, the nitrophenyl plane is tilted ~45° relative to the pyrrole ring .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., O···H, N···H contacts) contributing to crystal packing. For nitro-substituted pyrroles, >15% of the surface area corresponds to O···H interactions, stabilizing the lattice .

Q. What strategies mitigate contradictions in reported biological activities of nitroaryl-pyrrole derivatives?

  • Data Harmonization :

  • Structural Validation : Ensure compound purity (≥95% by HPLC) and confirm regiochemistry (3-nitrophenyl vs. 4-nitrophenyl isomers) via NOESY or XRD, as positional isomers exhibit divergent bioactivities .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for nitroreductase activity, which may artificially enhance antiproliferative effects in hypoxic conditions .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electron-rich sites. The C-3 position of the pyrrole ring typically shows higher electron density (~−0.15 eV), favoring electrophilic attack.
  • Transition State Analysis : Model nitration or halogenation pathways to predict regioselectivity. For example, meta-directing effects of the nitro group may suppress substitution at the phenyl ring, directing reactions to the pyrrole core .

Methodological Considerations

  • Synthetic Challenges : Nitro group reduction during hydrogenation requires Pd/C or PtO₂ catalysts at controlled pressures (≤3 atm) to avoid over-reduction to amines .
  • Handling Precautions : Store under inert atmosphere (N₂/Ar) due to pyrrole sensitivity to oxidation. Use amber vials to prevent nitro group photodegradation .

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